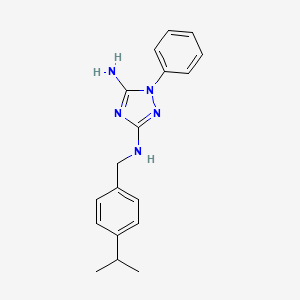![molecular formula C13H14N2O3 B5768017 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine](/img/structure/B5768017.png)
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine, also known as NPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPP is a pyrrolidine-based molecule that contains a nitrophenyl group and an acryloyl group. This compound has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science.
Mechanism of Action
The mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is not fully understood. However, it has been suggested that 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine may exert its biological activity through the inhibition of various enzymes or by interacting with cellular membranes.
Biochemical and Physiological Effects:
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit fluorescent properties, making it useful for imaging applications.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is its ease of synthesis, which makes it readily available for use in lab experiments. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been reported to exhibit high purity, which is important for the reproducibility of experiments. However, one limitation of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research on 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine. One direction is the further study of its potential use in drug discovery. Specifically, the development of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine-based compounds with improved efficacy and lower toxicity is an area of interest. Additionally, the use of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine in materials science and imaging applications is an area that warrants further investigation. Finally, the elucidation of the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is an area that requires further research.
Conclusion:
In conclusion, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is a pyrrolidine-based molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been extensively studied for its potential use in drug discovery, organic synthesis, and materials science. While the mechanism of action of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine is not fully understood, it has been reported to exhibit various biochemical and physiological effects. The ease of synthesis and high purity of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine make it an attractive compound for use in lab experiments. Finally, there are several future directions for the research on 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine, including the further study of its potential use in drug discovery, materials science, and imaging applications.
Synthesis Methods
The synthesis of 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine can be achieved through various methods, including the condensation of 2-nitrobenzaldehyde with pyrrolidine-2-carboxylic acid, followed by the reaction with acryloyl chloride. Another method involves the reaction of 2-nitrobenzaldehyde with pyrrolidine, followed by the reaction with acryloyl chloride. Both methods have been reported to yield 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine with high purity.
Scientific Research Applications
1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been extensively studied for its potential applications in drug discovery. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, 1-[3-(2-nitrophenyl)acryloyl]pyrrolidine has been used as a building block in the synthesis of various organic compounds.
properties
IUPAC Name |
(E)-3-(2-nitrophenyl)-1-pyrrolidin-1-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c16-13(14-9-3-4-10-14)8-7-11-5-1-2-6-12(11)15(17)18/h1-2,5-8H,3-4,9-10H2/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLNJTJBMYNOHD-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C=CC2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Nitrophenyl)-1-(pyrrolidin-1-yl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

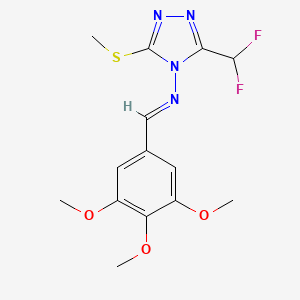
![2-amino-4-(4-methylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5767959.png)
![3-chloro-N-{[(2-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5767960.png)
![3-methyl-4-(4-methylphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5767964.png)
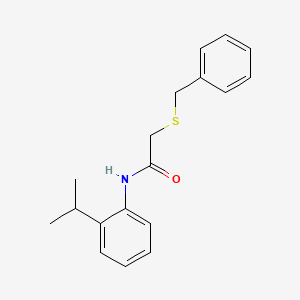
![N-{4-[acetyl(methyl)amino]phenyl}-2,5-dichlorobenzamide](/img/structure/B5767983.png)
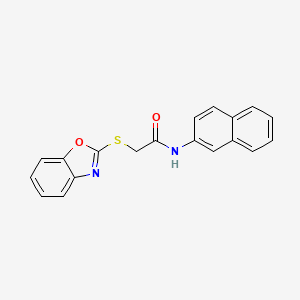
![N-(3,5-dimethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5767989.png)
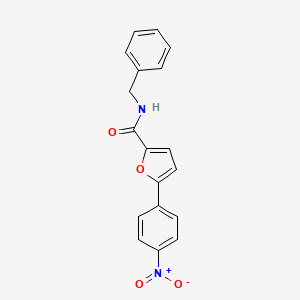
![N'-{[(2-methoxyphenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5767993.png)
![N-isopropyl-N'-(2-methylphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5768001.png)
![1-(2-fluorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5768010.png)
![8-[(dimethylamino)methyl]-6-ethyl-3-(2-fluorophenoxy)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5768020.png)
